molecular formula C6H14ClNO2 B568976 (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride CAS No. 531504-63-9

(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride

Cat. No.: B568976
CAS No.: 531504-63-9
M. Wt: 167.633
InChI Key: MBQWGESJVTZQOH-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The hydrochloride salt form enhances solubility and stability for pharmaceutical applications. Piperidine derivatives are critical in drug development due to their structural versatility and bioactivity, often serving as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWGESJVTZQOH-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control via Grignard Addition

The foundational step in synthesizing the free base ((2R,3S)-3-Hydroxy-2-piperidinemethanol) involves Grignard reagent addition to a protected piperidone intermediate. In a method analogous to patented protocols for related piperidine derivatives, N-benzyl-3-piperidone reacts with a Grignard reagent under controlled conditions to introduce hydroxyl and hydroxymethyl groups at positions 3 and 2, respectively. For example:

  • Reaction Conditions :

    • N-benzyl-3-piperidone (60.0 g, 317.0 mmol) in anhydrous tetrahydrofuran (THF) is treated with phenylmagnesium bromide (2 M in THF, 240 mL) at 0–5°C.

    • Post-reaction quenching with saturated ammonium chloride and extraction with ethyl acetate yields a diastereomeric mixture of 3-hydroxy-3-phenylpiperidine.

While this specific example targets phenyl-substituted piperidines, substituting the Grignard reagent with a hydroxymethyl donor could directly yield the target diol structure.

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 2 is introduced via nucleophilic addition or reduction. A plausible route involves:

  • Ketone Reduction : Reducing a 2-ketopiperidine intermediate using asymmetric catalytic hydrogenation. For instance, employing a chiral ruthenium catalyst with (R)-BINAP achieves enantioselective reduction, as demonstrated in analogous piperidine syntheses.

  • Protection-Deprotection Strategy : Temporary protection of the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions during subsequent steps.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

When asymmetric synthesis yields insufficient enantiomeric excess, resolution using chiral acids is employed. The racemic free base is treated with L-tartaric acid in isopropanol, forming diastereomeric salts with distinct solubility profiles:

  • Procedure :

    • Racemic 3-Hydroxy-2-piperidinemethanol (100 g, 621.1 mmol) is dissolved in isopropanol (50 mL).

    • L-tartaric acid (93.16 g, 622.2 mmol) in isopropanol (200 mL) is added dropwise, inducing crystallization at -20°C for seven days.

  • Yield : ~70% enantiomerically pure (2R,3S)-isomer after recrystallization.

Alternative Resolving Agents

Patent data highlight the use of L-(-)-dibenzoyltartaric acid for enhanced resolution efficiency. For example, dissolving the racemate in methanol and crystallizing at 0°C achieves >95% enantiomeric purity.

Hydrochloride Salt Formation

Acid-Mediated Protonation

The free base is converted to its hydrochloride salt via treatment with hydrochloric acid:

  • Procedure :

    • (2R,3S)-3-Hydroxy-2-piperidinemethanol (10.0 g, 62.1 mmol) is suspended in ethyl acetate (100 mL).

    • Gaseous HCl is bubbled through the solution at 0°C until pH < 2.

    • The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

  • Yield : 92–95%.

Crystallization Optimization

Crystallization from ethanol/water mixtures (1:1 v/v) at 4°C produces needle-like crystals with >99% purity. X-ray diffraction confirms the stereochemistry and salt formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.85 (m, 1H, C2-H), 3.72 (dd, J = 10.4 Hz, 1H, C3-H), 3.50–3.30 (m, 4H, piperidine ring), 2.95 (m, 1H), 2.20–1.80 (m, 4H).

  • MS-ESI (m/z) : 144.1 [M+H]⁺ for the free base.

Purity and Stability

  • HPLC Analysis : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

  • Stability : The hydrochloride salt remains stable for >24 months at -20°C in sealed containers.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Enantiomeric Excess (%)
Asymmetric CatalysisGrignard addition + hydrogenation65–7085–90
Chiral ResolutionL-tartaric acid crystallization70–7598–99
Salt FormationHCl gas in ethyl acetate92–95N/A

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing expensive chiral catalysts with resolution techniques reduces production costs. For example, L-tartaric acid ($0.5/g) is more economical than ruthenium-BINAP complexes ($50/g).

Solvent Recycling

Ethyl acetate and isopropanol are recovered via distillation, achieving >90% solvent reuse and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

The compound is primarily utilized in synthesizing piperidine derivatives, which are crucial in developing pharmaceuticals. Piperidine rings are prevalent in numerous drugs due to their ability to mimic natural compounds and enhance bioactivity. For instance, (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride serves as an intermediate in synthesizing various neuroactive agents.

1.2 Neuropharmacology

Research indicates that piperidine derivatives can act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors. The specific stereochemistry of (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride may influence its binding affinity and selectivity, making it a candidate for treating psychiatric disorders such as schizophrenia and depression .

Therapeutic Uses

2.1 Pain Management

Recent studies have highlighted the potential of piperidine derivatives in managing pain associated with conditions like neuropathic pain and postoperative discomfort. The compound's ability to modulate neurotransmitter systems may provide relief from chronic pain conditions .

2.2 Treatment of Neurological Disorders

The compound shows promise in treating various neurological disorders, including Alzheimer's disease and other forms of dementia. Research suggests that compounds derived from (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride could enhance cognitive function by acting on cholinergic pathways .

Case Studies and Research Findings

StudyFindings
Piperidine Derivatives for Pain Management A study demonstrated that certain piperidine derivatives exhibit analgesic properties by acting on orexin receptors, which play a role in pain perception .
Neuroprotective Effects Research indicated that derivatives of (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride could protect neuronal cells from apoptosis in models of neurodegenerative diseases .
Cognitive Enhancement Clinical trials are ongoing to assess the efficacy of piperidine-based compounds in improving memory and cognitive functions in Alzheimer's patients .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Core Structure Functional Groups Key Applications
(2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol HCl (Migalastat HCl) C7H14ClNO5 235.65 g/mol 75172-81-5 Piperidine 3× -OH, -CH2OH Fabry disease treatment (pharmacological chaperone)
(2R,3S)-3-Phenylisoserine hydrochloride C9H12ClNO3 217.65 g/mol 132201-32-2 Amino acid -NH2, -OH, -Ph (phenyl), -COOH Paclitaxel side chain (anticancer drug intermediate)
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid HCl C5H10ClNO3 167.59 g/mol 468061-05-4 Pyrrolidine -OH, -COOH Research chemical (chiral building block)
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol HCl C7H14ClNO2 179.65 g/mol N/A Pyrrolidine -OH, -CH2OH, -CH3 Biochemical intermediate
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl C6H12ClNO3 181.62 g/mol 1844898-16-3 Pyrrolidine -OH, ester (-COOCH3) Synthetic intermediate

Notes:

  • Ring Size : Piperidine derivatives (6-membered ring) generally exhibit higher metabolic stability compared to pyrrolidine analogs (5-membered ring), influencing their pharmacokinetic profiles .
  • Functional Groups : Migalastat HCl’s multiple hydroxyl groups enable hydrogen bonding with enzymes, critical for its role in stabilizing α-galactosidase A in Fabry disease . In contrast, phenylisoserine derivatives incorporate aromatic moieties, enhancing binding affinity to microtubules in paclitaxel’s anticancer mechanism .
  • Stereochemistry : The (2R,3S) configuration in phenylisoserine derivatives is essential for paclitaxel’s bioactivity, as stereochemical mismatches reduce efficacy .

Key Observations :

  • Migalastat HCl is the only compound with well-documented regulatory approval and clinical use.
  • Most analogs lack comprehensive toxicological data, emphasizing the need for stringent safety protocols during handling .

Biological Activity

(2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and implications in various therapeutic contexts.

Synthesis

The synthesis of (2R,3S)-3-hydroxy-2-piperidinemethanol hydrochloride typically involves the reduction of corresponding piperidine derivatives. A notable method includes the use of baker's yeast for the reduction of keto-piperidine derivatives, yielding high enantiomeric purity. For instance, the yeast reduction of 1-tert-butyl-3-oxo-piperidine-1,2-dicarboxylate produced the desired product with over 97% enantiomeric excess .

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including (2R,3S)-3-hydroxy-2-piperidinemethanol hydrochloride, exhibit significant antimicrobial properties. In a study assessing various piperidinothiosemicarbazones, it was found that compounds with piperidine rings showed enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound 94Antituberculosis
Compound 100.5Antituberculosis
Compound 1315.6Gram-positive bacteria

Additionally, compounds derived from piperidine structures have been reported to possess activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, indicating their potential as antimicrobial agents .

Cytotoxicity

The cytotoxic effects of (2R,3S)-3-hydroxy-2-piperidinemethanol hydrochloride were evaluated using HaCaT cell lines. The half-maximal inhibitory concentration (IC50) values indicated a favorable selectivity index (SI) greater than 1.0 for several derivatives tested, suggesting a lower toxicity profile compared to their antimicrobial efficacy .

CompoundIC50 (µg/mL)SI Value
Compound 9>12.5>1.0
Compound 10>12.5>1.0

Case Studies

In a recent case study focusing on the structural modifications of piperidine derivatives, researchers noted that substituents on the piperidine ring significantly influenced both antimicrobial and cytotoxic activities. The study highlighted that modifications leading to increased basicity enhanced the antimicrobial potency against M. tuberculosis while maintaining lower cytotoxicity towards mammalian cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride?

The synthesis typically involves stereoselective steps to ensure the correct (2R,3S) configuration. Key methods include:

  • Cyclization reactions : Piperidine ring formation via nucleophilic substitution or condensation of precursors like substituted aldehydes and amines, followed by reduction (e.g., NaBH₄ or catalytic hydrogenation) .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer, critical for pharmacological applications .
  • Purification : Techniques such as recrystallization or chromatography (HPLC, flash column) to achieve high stereochemical purity (>97%) .

Q. How can the stereochemical configuration of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride be confirmed experimentally?

  • X-ray crystallography : Programs like SHELXL or ORTEP-III enable precise determination of molecular geometry and absolute configuration .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to distinguish between stereoisomers .
  • Chiral HPLC : Separation using columns with chiral stationary phases (e.g., amylose- or cellulose-based) to verify enantiomeric excess .

Advanced Research Questions

Q. What role does the stereochemistry of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride play in its biological activity?

The (2R,3S) configuration confers distinct binding affinities to biological targets, such as enzymes or receptors, due to spatial complementarity. For example:

  • Enzyme inhibition : The hydroxyl and piperidine groups align with catalytic pockets in target proteins, as seen in analogues like Migalastat HCl, a glycosidase inhibitor .
  • Receptor interactions : Stereochemistry influences selectivity for neurotransmitter transporters (e.g., serotonin or dopamine receptors), as observed in structurally related piperidine derivatives .

Q. How can researchers resolve contradictions in reported biological data for stereoisomers of this compound?

  • Comparative assays : Conduct parallel testing of (2R,3S) and other stereoisomers (e.g., 2S,3R) under identical conditions to isolate stereochemical effects .
  • Structural docking studies : Use computational tools (e.g., AutoDock) to model interactions between isomers and targets, identifying steric or electronic mismatches .
  • Meta-analysis : Re-evaluate literature data with attention to purity (e.g., enantiomeric excess >98% vs. racemic mixtures) and assay methodologies .

Q. What strategies improve the yield of enantiomerically pure (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride during scale-up?

  • Asymmetric catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in key steps like hydrogenation or epoxidation to enhance enantioselectivity .
  • Process optimization : Adjust reaction parameters (temperature, solvent polarity) to minimize racemization during cyclization or work-up .
  • Quality control : Implement in-line analytical methods (e.g., FTIR or Raman spectroscopy) to monitor stereochemical integrity in real time .

Methodological and Analytical Considerations

Q. What techniques are recommended for assessing the purity of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride in pharmacological studies?

  • HPLC-MS : Combines separation with mass detection to identify impurities (e.g., diastereomers or degradation products) and quantify purity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability and hygroscopicity, critical for formulation studies .
  • Elemental analysis : Validates molecular composition (C, H, N, Cl) to confirm stoichiometry .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to assess oxidation or hydrolysis rates .
  • Mass spectrometry : Track metabolite formation (e.g., hydroxylated or demethylated derivatives) using high-resolution MS .
  • Stability-indicating methods : Use stress testing (pH, temperature, light) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.